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Compound of Interest

Compound Name: Desmethyl piroxicam

Cat. No.: B564833 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl piroxicam, known systematically as 4-hydroxy-N-(5-hydroxy-2-pyridinyl)-2-methyl-

2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is the primary and pharmacologically less

active human metabolite of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam. The

metabolic pathway primarily involves the hydroxylation of the pyridyl ring of piroxicam, a

reaction catalyzed by the cytochrome P450 enzyme, specifically CYP2C9. Understanding the

synthesis of this metabolite is crucial for various aspects of drug development, including

metabolite identification, characterization of metabolic pathways, and the generation of

reference standards for analytical and toxicological studies. This guide provides a

comprehensive overview of the chemical synthesis pathway for desmethyl piroxicam,

complete with experimental protocols, quantitative data, and a visual representation of the

synthetic route.

Core Synthesis Pathway
The chemical synthesis of desmethyl piroxicam (5'-hydroxypiroxicam) is achieved through the

condensation of a key benzothiazine intermediate with a substituted aminopyridine.

Specifically, the synthesis involves the reaction of methyl 4-hydroxy-2-methyl-2H-1,2-

benzothiazine-3-carboxylate 1,1-dioxide with 2-amino-5-hydroxypyridine.[1][2] This reaction is

typically carried out in a high-boiling point solvent such as xylene, with the aid of a catalyst to

facilitate the amidation.
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Signaling Pathway Diagram
The following diagram illustrates the single-step condensation reaction for the synthesis of

desmethyl piroxicam.
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Caption: Synthetic route to Desmethyl Piroxicam.

Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of

desmethyl piroxicam as reported in the scientific literature.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b564833?utm_src=pdf-body
https://www.benchchem.com/product/b564833?utm_src=pdf-body-img
https://www.benchchem.com/product/b564833?utm_src=pdf-body
https://www.benchchem.com/product/b564833?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7205872/
https://pubs.acs.org/doi/pdf/10.1021/jm00133a009
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

Starting Material 1

Methyl 4-hydroxy-2-methyl-2H-

1,2-benzothiazine-3-

carboxylate 1,1-dioxide

Lombardino, J. G. (1981)

Starting Material 2 2-Amino-5-hydroxypyridine Lombardino, J. G. (1981)

Solvent Xylene Lombardino, J. G. (1981)

Catalyst
Sodium methoxide (catalytic

amount)
Lombardino, J. G. (1981)

Reaction Temperature Reflux (boiling point of xylene) Lombardino, J. G. (1981)

Reaction Time Not explicitly stated Lombardino, J. G. (1981)

Yield 35% Lombardino, J. G. (1981)

Melting Point 260-262 °C (decomposition) Lombardino, J. G. (1981)

Molecular Formula C₁₅H₁₃N₃O₅S PubChem CID 54676301

Molecular Weight 347.35 g/mol PubChem CID 54676301

Experimental Protocols
The following is a detailed experimental protocol for the synthesis of desmethyl piroxicam,

adapted from the procedure described by Lombardino (1981).[1][2]

Objective: To synthesize 4-hydroxy-N-(5-hydroxy-2-pyridinyl)-2-methyl-2H-1,2-benzothiazine-3-

carboxamide 1,1-dioxide (desmethyl piroxicam).

Materials:

Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

2-Amino-5-hydroxypyridine

Xylene (anhydrous)

Sodium methoxide
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Hydrochloric acid (for workup)

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, heating

mantle, etc.)

Purification apparatus (e.g., for recrystallization or chromatography)

Procedure:

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, combine methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate

1,1-dioxide (1.0 equivalent) and 2-amino-5-hydroxypyridine (1.0 equivalent).

Solvent and Catalyst Addition: Add anhydrous xylene to the flask to create a suspension.

Add a catalytic amount of sodium methoxide to the mixture.

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the

reaction can be monitored by a suitable technique, such as thin-layer chromatography (TLC).

Workup: After the reaction is deemed complete, cool the mixture to room temperature. The

product may precipitate out of the solution upon cooling.

Isolation: Isolate the crude product by filtration. Wash the solid with a suitable solvent (e.g.,

cold xylene or another non-polar solvent) to remove any unreacted starting materials and

byproducts.

Purification: The crude product can be further purified by recrystallization from an appropriate

solvent system to yield the pure desmethyl piroxicam. The original literature suggests that

the product was purified to an analytical sample with a melting point of 260-262 °C with

decomposition.[1][2]

Characterization: Confirm the identity and purity of the final product using standard analytical

techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), and elemental analysis.

Experimental Workflow Diagram
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The following diagram outlines the general workflow for the synthesis and purification of

desmethyl piroxicam.
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Caption: General experimental workflow.

Conclusion

This technical guide provides a detailed overview of the synthesis of desmethyl piroxicam.

The described method, primarily based on the work of Lombardino, offers a reliable pathway

for obtaining this key metabolite for research and development purposes. The provided

diagrams, data table, and experimental protocol are intended to serve as a valuable resource

for scientists and professionals in the field of drug development and metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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